molecular formula C8H12ClNO B7886244 3-[(Methylamino)methyl]phenol hydrochloride CAS No. 1353500-84-1

3-[(Methylamino)methyl]phenol hydrochloride

Cat. No.: B7886244
CAS No.: 1353500-84-1
M. Wt: 173.64 g/mol
InChI Key: SJZLGCISNRVVAX-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C8H11NO·HCl. It is a derivative of phenol, where a methylamino group is attached to the benzene ring through a methylene bridge. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with methylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methyl]phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine intermediate can be reduced to form the final product.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The primary product is this compound.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Methylamino)methyl]phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the methylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylphenol: Similar structure but with an amino group instead of a methylamino group.

    3-Hydroxybenzaldehyde: Precursor in the synthesis of 3-[(Methylamino)methyl]phenol hydrochloride.

    Methylamine hydrochloride: Used in the synthesis of the compound.

Uniqueness

This compound is unique due to the presence of both a phenolic and a methylamino group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(methylaminomethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-9-6-7-3-2-4-8(10)5-7;/h2-5,9-10H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZLGCISNRVVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353500-84-1
Record name Phenol, 3-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353500-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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